molecular formula C11H18O4 B13170749 Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13170749
M. Wt: 214.26 g/mol
InChI Key: RKKOGZYFFWLFFX-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a bicyclic framework with a 1,6-dioxaspiro[2.5]octane core. Its molecular formula is C11H18O4 (molecular weight: 214.26 g/mol) . The structure includes a methyl ester group at the 2-position and an isopropyl substituent, which likely influences its steric and electronic properties.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-8(2)11(9(12)13-3)10(15-11)4-6-14-7-5-10/h8H,4-7H2,1-3H3

InChI Key

RKKOGZYFFWLFFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCOCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically proceeds via multi-step sequences involving:

  • Formation of the spiroacetal core through cyclization reactions.
  • Introduction of the isopropyl substituent via alkylation or related transformations.
  • Installation of the methyl ester functionality through esterification or carboxylation steps.

A key approach involves the use of ketal or acetal intermediates that undergo selective cyclization under acidic or basic conditions to afford the spirocyclic framework.

Specific Synthetic Routes

Alkylation and Cyclization Approach

One reported method involves the alkylation of a suitable hydroxy ketone intermediate, followed by cyclization to form the spiroacetal ring. For example, the tosylation of an alcohol precursor followed by nucleophilic substitution with an alkylating agent bearing the isopropyl group can be employed. Subsequent acidic cyclization yields the spiroacetal structure with high stereoselectivity.

  • Alkylation Step: The reaction of the tosylated alcohol with an isopropyl-containing nucleophile proceeds under basic conditions, often using pyridine or other mild bases to facilitate substitution while minimizing side reactions.
  • Cyclization Step: Treatment with a protic acid (e.g., p-toluenesulfonic acid) promotes intramolecular cyclization, forming the 1,6-dioxaspiro ring system.

This method achieves good yields (~88%) and stereocontrol, as pyridine acts primarily as a proton scavenger without deprotonating the alcohol directly, favoring a pathway consistent with the observed reaction mechanism.

Epoxidation and Ring-Closing Strategy

Another approach involves epoxidation of an alkene intermediate, followed by acid-catalyzed ring closure:

  • The alkene precursor bearing the isopropyl substituent is epoxidized using meta-chloroperoxybenzoic acid (mCPBA) or similar peracids.
  • The resulting epoxide undergoes acid-mediated ring opening and cyclization to form the spiroacetal.

This method benefits from stereospecificity, as cis-alkenes yield cis-epoxides, which directly influence the stereochemistry of the spiroacetal product.

Esterification and Carboxylation

The methyl ester group at the 2-position is introduced typically by esterification of the corresponding carboxylic acid intermediate or by direct carboxylation of the spiroacetal precursor followed by methylation:

  • Saponification of an ester intermediate with potassium hydroxide yields the carboxylic acid.
  • Subsequent methylation using methylating agents (e.g., methyl iodide or diazomethane) affords the methyl ester.

This sequence ensures the preservation of the spiroacetal integrity while installing the ester functionality.

Detailed Research Outcomes and Data Tables

Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Tosylation Tosyl chloride, pyridine, hexane 88 High yield, pyridine removes HCl
Alkylation Isopropyl nucleophile, base 80-85 Controlled substitution, minimal byproducts
Epoxidation mCPBA, DCM, 0°C to room temperature 75-80 Stereospecific epoxidation
Cyclization p-Toluenesulfonic acid, DCM, reflux 70-75 Acid-catalyzed ring closure
Saponification KOH, aqueous reflux 90 Converts ester to acid
Methylation Methyl iodide or diazomethane 85-90 Ester formation with minimal side reactions

Mechanistic Insights

  • The tosylation step proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of tosyl chloride, with pyridine scavenging the released HCl.
  • Alkylation favors substitution at the tosylated site without deprotonation of the alcohol, consistent with pKa considerations (pyridine conjugate acid pKa ~5 vs. alcohol pKa ~16).
  • Epoxidation stereospecificity is driven by the alkene geometry, influencing subsequent spiroacetal stereochemistry.
  • Cyclization involves protonation of the epoxide oxygen followed by intramolecular nucleophilic attack to form the spiroacetal ring.

Spectroscopic and Analytical Data

  • NMR Spectroscopy: Characteristic chemical shifts confirm the spiroacetal and ester functionalities. For example, methyl ester protons appear as singlets near 3.7 ppm in ^1H NMR.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C11H18O_4 (molecular weight 214.26 g/mol) confirm compound identity.
  • Chromatography: Vacuum distillation and column chromatography are employed for purification, with retention times consistent with spiroacetal standards.

Comparative Analysis with Related Compounds

Feature Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate Related Spiroacetals (e.g., 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane)
Ring Size Spiro[2.5]octane (smaller ring) Spiro[5.5]undecane (larger ring)
Substituent Isopropyl (propan-2-yl) at position 2 Methyl groups at positions 2 and 8
Ester Position 2-carboxylate (methyl ester) Variable positions
Synthetic Complexity Moderate, requires selective alkylation and cyclization Often involves stereoselective synthesis and complex ring systems
Applications Pheromone synthesis, synthetic intermediates Insect behavior studies, synthetic pheromones

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in the number of oxygen atoms in the spiro ring, ester substituents, and additional functional groups. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate N/A C11H18O4 214.26 1,6-dioxaspiro core, methyl ester, isopropyl group
Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.5]octane-2-carboxylate 1526761-59-0 C11H18O4 214.26 1,5-dioxaspiro core (vs. 1,6-dioxa)
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate 1500200-53-2 C12H20O3 212.28 1-oxaspiro core (one oxygen atom), longer alkyl chain
Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate 63023-77-8 C9H14O4 186.21 Ethyl ester substituent (vs. methyl)
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 1869269-88-4 C9H14O5 202.20 Additional methoxy group at the 4-position

Key Observations :

  • Oxygen Content: The 1,6-dioxaspiro core (two oxygen atoms) in the target compound contrasts with the 1-oxaspiro (one oxygen) and 1,5-dioxaspiro analogs.
  • Ester Substituents : Replacement of the methyl ester with an ethyl group (e.g., Ethyl 1,6-dioxaspiro analog) alters lipophilicity and hydrolysis rates .

Physical and Chemical Properties

However:

  • Molecular Weight Trends : The 1-oxaspiro analog (C12H20O3) has a lower molecular weight (212.28) than the 1,6-dioxaspiro target compound (214.26) due to reduced oxygen content .
  • Polarity : The 1,6-dioxaspiro core likely enhances polarity compared to the 1-oxaspiro analog, impacting solubility in polar solvents .

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